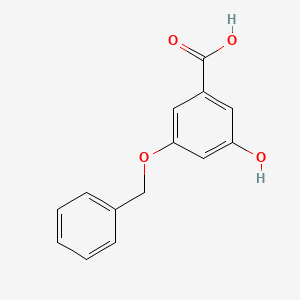

3-(Benzyloxy)-5-hydroxybenzoic acid

Beschreibung

3-(Benzyloxy)-5-hydroxybenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a hydroxyl group (-OH) at the 5-position. Its molecular formula is C₁₄H₁₂O₄, with a molecular weight of 256.24 g/mol. The benzyloxy group enhances lipophilicity, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and acidity. This compound is frequently utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity .

Eigenschaften

IUPAC Name |

3-hydroxy-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNCZGJHAYMSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611631 | |

| Record name | 3-(Benzyloxy)-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159506-17-9 | |

| Record name | 3-(Benzyloxy)-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-hydroxybenzoic acid typically involves the protection of the hydroxyl group followed by the introduction of the benzyloxy group. One common method is the benzylation of 5-hydroxybenzoic acid using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(Benzyloxy)-5-hydroxybenzoic acid.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Benzyloxy)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties

Research has highlighted the potential of 3-(benzyloxy)-5-hydroxybenzoic acid as a scaffold for developing antiviral agents, particularly against HIV-1 integrase. Modifications to the compound have shown promising results in inhibiting the strand transfer reaction of integrase, which is crucial for viral replication. For instance, derivatives of this compound have demonstrated low micromolar inhibitory concentrations (IC50) against integrase activity, indicating its potential as a lead compound in antiviral drug development .

Anti-inflammatory and Analgesic Effects

Studies have indicated that benzyloxy-substituted benzoic acids possess anti-inflammatory properties. The presence of hydroxyl groups in 3-(benzyloxy)-5-hydroxybenzoic acid may enhance its ability to inhibit pro-inflammatory pathways, making it a candidate for further exploration in pain relief and anti-inflammatory therapies .

Materials Science

Supramolecular Chemistry

The compound has been utilized in the design of supramolecular architectures due to its ability to form hydrogen bonds and π-π stacking interactions. Its structural features allow it to act as a building block for dendrimers and other complex molecular structures. This application is significant in creating materials with specific optical or electronic properties .

Polymer Chemistry

In polymer science, derivatives of 3-(benzyloxy)-5-hydroxybenzoic acid have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The introduction of such compounds can modify the physical characteristics of polymers, making them suitable for advanced applications in coatings and composites .

Analytical Applications

Chromatography and Spectroscopy

The compound is frequently used as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) due to its well-characterized chemical properties. Its spectral data, including NMR and IR spectra, serve as references for identifying similar compounds in complex mixtures .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent effects:

Physical Properties

Solubility :

- The benzyloxy group in 3-(Benzyloxy)-5-hydroxybenzoic acid increases solubility in organic solvents (e.g., ethyl acetate, DCM) compared to unsubstituted benzoic acid. In contrast, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid exhibits lower solubility in hydrocarbons due to its polar halogen substituents .

- Methoxy derivatives (e.g., 5-methoxybenzoic acid) show intermediate solubility between benzyloxy and hydroxyl-substituted analogs, as methoxy is less lipophilic than benzyloxy .

Acidity :

Key Research Findings

- Pharmaceutical Intermediates: 3-(Benzyloxy)-5-hydroxybenzoic acid is a precursor to quinolone antibiotics (e.g., ciprofloxacin). Its benzyloxy group stabilizes intermediates during condensation and cyclization steps . Ethoxy and bromo derivatives (e.g., 3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid) are used in kinase inhibitor development due to their electrophilic reactivity .

Crystallography :

- Derivatives like methyl 3-(benzyloxy)-5-hydroxybenzoate have been characterized via FT-IR, NMR, and HRMS, confirming their structural integrity .

Biologische Aktivität

3-(Benzyloxy)-5-hydroxybenzoic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Benzyloxy)-5-hydroxybenzoic acid has a unique chemical structure characterized by the presence of both a benzyloxy group and a hydroxyl group. This configuration contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 3-(benzyloxy)-5-hydroxybenzoic acid exhibit notable antimicrobial properties. For instance, hydroxybenzoate esters have been reported to possess antimicrobial activities against various pathogens, suggesting potential applications in treating infections .

| Compound | Target Pathogen | Activity (EC50) |

|---|---|---|

| 3-(Benzyloxy)-5-hydroxybenzoic acid | Rhizoctonia solani | 6.5-fold more active than PCA |

| PCA | Rhizoctonia solani | 18.6 μg/mL |

Antioxidant Properties

Preliminary studies suggest that 3-(benzyloxy)-5-hydroxybenzoic acid may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to mitigate oxidative damage, indicating that this compound could be beneficial in therapeutic contexts.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Hydroxybenzoic acids are known to modulate inflammatory pathways, and research into their derivatives has shown promising results in reducing inflammation markers in various models .

The biological activity of 3-(benzyloxy)-5-hydroxybenzoic acid is thought to be mediated through several mechanisms:

- Enzyme Interaction : The hydroxyl group can participate in hydrogen bonding with enzymes or receptors, modulating their activity.

- Cellular Pathways : The compound may influence cellular pathways related to oxidative stress and inflammation, potentially leading to therapeutic effects in related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(benzyloxy)-5-hydroxybenzoic acid and its analogs:

- Inhibition of Virulence Factors : A study demonstrated that similar compounds could inhibit biofilm formation and virulence attributes in pathogenic bacteria .

- Fungicidal Activity : A comparative analysis showed that certain derivatives exhibited significant fungicidal activity against phytopathogenic fungi, with some compounds showing higher efficacy than established controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.